molecular formula C9H19NO4 B1419519 tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate CAS No. 1824519-24-5

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

Cat. No.: B1419519
CAS No.: 1824519-24-5
M. Wt: 205.25 g/mol
InChI Key: LQZNGCKFWOIZCE-UHFFFAOYSA-N
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Description

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and 3,4-dihydroxybutan-2-amine under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can undergo oxidation reactions, particularly at the dihydroxybutan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The dihydroxybutan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZNGCKFWOIZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824519-24-5
Record name tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
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tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
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tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
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tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
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tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

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